Eliminate false-positive muscarine signals in metabolomics and receptor pharmacology. Muscaridine is the non-toxic co-metabolite that mimics muscarine's ionization but lacks receptor activity. Use as negative control to deconvolve harmless congener from active toxin. Key benefits: - Prevents misidentification in LC-HRESIMS; distinct m/z 176.16 vs 174.15. - Zero M3 mAChR activation due to absent oxolane ring-validates cyclic ether SAR. - Co-metabolite standard for tracking biosynthetic divergence in Amanita/Clitocybe. Procure analytically verified >98% purity.
Muscaridine (erythro-muscaridine, CAS 6801-43-0) is a naturally occurring, non-cyclic quaternary ammonium alkaloid found as a co-metabolite in muscarine-producing fungi such as Amanita muscaria and Clitocybe rivulosa[1]. Unlike its highly toxic cyclic counterpart L-(+)-muscarine, muscaridine lacks the oxolane ring and exhibits no significant activation of muscarinic acetylcholine receptors (e.g., M3 mAChR) [1]. In commercial procurement, muscaridine is primarily sourced as a high-purity analytical reference standard for LC-HRESIMS metabolomics, forensic toxicology, and as a structurally matched negative control in cholinergic receptor binding assays [2]. Its availability ensures accurate quantification of true toxin loads in complex biological matrices by preventing misidentification with closely related, non-toxic congeners.
Substituting muscaridine with generic quaternary amines (like choline) or relying solely on muscarine standards leads to critical analytical blind spots in both metabolomics and pharmacology[1]. In LC-MS workflows, muscaridine (m/z 176.1645) and muscarine (m/z 174.1489) exhibit distinct mass-to-charge ratios but share similar ionization behaviors and biosynthetic origins [2]. Using crude mushroom extracts or proxy standards prevents the precise deconvolution of the harmless muscaridine from the active toxin or its precursor, 4'-phosphomuscarine [2]. Furthermore, in receptor assays, generic negative controls fail to provide the structural homology required to prove that the cyclic ether ring—rather than the quaternary ammonium or diol motif—is the absolute structural requirement for M3 receptor activation [2].
In comparative intracellular calcium mobilization assays using human embryonic kidney (HEK) 293 cells stably expressing the M3 muscarinic acetylcholine receptor (M3 mAChR), muscaridine demonstrates a complete lack of receptor activation compared to L-(+)-muscarine [1]. While L-(+)-muscarine acts as a potent agonist triggering robust Ca2+ release, muscaridine shows baseline activity equivalent to untreated controls, confirming its inability to bind or activate the receptor [1].
| Evidence Dimension | M3 mAChR-mediated Ca2+ mobilization (receptor activation) |
| Target Compound Data | No activation (baseline Ca2+ levels) |
| Comparator Or Baseline | L-(+)-muscarine (Potent activation / robust Ca2+ mobilization) |
| Quantified Difference | ~100% reduction in receptor agonism compared to muscarine |
| Conditions | HEK 293 cells stably expressing M3 mAChR, 30 s stimulation, Fura-2 photometric measurement |
Procuring muscaridine provides an ideal, structurally matched negative control for cholinergic assays, allowing researchers to isolate the pharmacological necessity of the oxolane ring.
Accurate forensic and ecological profiling of Clitocybe and Amanita species requires exact mass differentiation of co-occurring alkaloids. Under LC-HRESIMS, muscaridine is detected at an exact mass of m/z 176.1645 (C9H22NO2+), which clearly distinguishes it from the active toxin L-(+)-muscarine (m/z 174.1489) and the precursor 4'-phosphomuscarine (m/z 254.1152) [1]. Without a high-purity muscaridine standard, automated MS workflows may misassign these structurally related peaks, leading to inaccurate toxicity estimations in crude extracts [1].
| Evidence Dimension | Exact mass-to-charge ratio (m/z) in positive ion mode |
| Target Compound Data | m/z 176.1645 (C9H22NO2+) |
| Comparator Or Baseline | L-(+)-muscarine (m/z 174.1489) |
| Quantified Difference | +2.0156 Da mass shift due to the acyclic structure |
| Conditions | LC-HRESIMS analysis of methanolic mushroom extracts |
An authentic muscaridine standard is mandatory for calibrating LC-MS/MS equipment to prevent false positives in clinical toxicology and food safety testing.
Unlike muscarine, which contains a cyclic tetrahydrofuran (oxolane) ring, muscaridine is an acyclic (4R,5S)-4,5-dihydroxy-N,N,N-trimethylhexan-1-aminium compound [1]. This acyclic nature alters its chromatographic retention time and fragmentation pattern during MS/MS analysis. Specifically, muscaridine does not undergo the same ring-cleavage pathways as muscarine, providing a distinct fragmentation fingerprint that serves as a reliable baseline for structural elucidation of novel fungal quaternary amines [2].
| Evidence Dimension | Structural conformation and MS/MS fragmentation |
| Target Compound Data | Acyclic diol, distinct fragmentation fingerprint |
| Comparator Or Baseline | Muscarine (cyclic oxolane ring) |
| Quantified Difference | Absence of oxolane ring-cleavage fragments in MS/MS spectra |
| Conditions | Tandem mass spectrometry (MS/MS) structural characterization |
Using muscaridine as a structural reference allows analytical chemists to confidently map the fragmentation pathways of unknown acyclic vs. cyclic quaternary ammonium natural products.
Because muscaridine is structurally highly similar to muscarine but completely lacks M3 mAChR activity, it is the premier choice for use as a negative control in high-throughput screening and structure-activity relationship (SAR) studies of muscarinic receptors[1].
In cases of suspected mushroom poisoning, patient urine or serum is analyzed via LC-MS/MS. Procuring muscaridine allows forensic labs to definitively separate the harmless co-metabolite from the lethal muscarine, ensuring accurate diagnostic quantification [2].
For researchers studying the enzymatic pathways of Clitocybe and Amanita species, muscaridine serves as a critical reference standard to track the divergence of cyclic vs. acyclic alkaloid biosynthesis, particularly in relation to 4'-phosphomuscarine cleavage [1].